2-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
2-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a benzamide derivative featuring a 2-ethoxy-substituted aromatic ring linked to a tetrahydroquinoline scaffold modified with a propane-1-sulfonyl group at the N1 position. The compound’s structure combines a sulfonamide moiety, known for enhancing metabolic stability and binding affinity in drug design, with a tetrahydroquinoline core, which is frequently employed in kinase inhibitors and enzyme modulators .
The ethoxy group at the benzamide’s 2-position likely influences solubility and steric interactions, while the propane sulfonyl group introduces electron-withdrawing effects that may stabilize the molecule or alter its interaction with biological targets.
Properties
IUPAC Name |
2-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-14-28(25,26)23-13-7-8-16-11-12-17(15-19(16)23)22-21(24)18-9-5-6-10-20(18)27-4-2/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVFNCDOOFBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy.
Mode of Action
It’s known that boronic acids and their esters, which this compound is a derivative of, can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical transformations, where the valuable boron moiety remains in the product.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water. This could potentially affect the bioavailability of the compound.
Result of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra.
Action Environment
The pH strongly influences the rate of reaction of boronic acids and their esters, which is considerably accelerated at physiological pH. Therefore, environmental factors such as pH can influence the compound’s action, efficacy, and stability.
Biological Activity
2-Ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound includes an ethoxy group, a sulfonyl group, and a tetrahydroquinoline moiety. Understanding its structure is crucial for elucidating its biological functions.
Antimicrobial Activity
Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth. For instance, derivatives of sulfonamides have shown efficacy against various Gram-positive and Gram-negative bacteria.
Anticancer Potential
The tetrahydroquinoline structure has been associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study on tetrahydroquinoline derivatives showed that they could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Emerging evidence suggests that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Mechanism:
The neuroprotective effect is hypothesized to be mediated through the inhibition of gamma-secretase activity, which is crucial in the formation of amyloid-beta plaques . Compounds that modulate this pathway could potentially reduce the risk or progression of Alzheimer's disease.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific bacterial strains and cancer cell lines. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial potential comparable to established antibiotics.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal studies indicate favorable absorption and distribution profiles.
Scientific Research Applications
Structural Characteristics
The compound features a sulfonyl group attached to a tetrahydroquinoline framework, which is known for its biological activity. The ethoxy group enhances its solubility and bioavailability, making it a candidate for drug development.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with a tetrahydroquinoline structure exhibit anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The sulfonyl group may enhance the potency of these compounds against various cancer cell lines.
Neuroprotective Effects
Tetrahydroquinoline derivatives are also being investigated for their neuroprotective effects. The compound may help in the treatment of neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter levels and reducing oxidative stress.
Pharmacology
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Antimicrobial Properties
Preliminary studies have shown that tetrahydroquinoline derivatives possess antimicrobial activity against various bacterial strains. This makes them candidates for developing new antibiotics or antibacterial agents.
Chemical Biology
Bioconjugation
Due to its functional groups, this compound can be utilized in bioconjugation processes for labeling biomolecules or drug delivery systems. Its ability to form stable conjugates opens avenues for targeted therapy in cancer treatment.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of tetrahydroquinoline derivatives. The results demonstrated that compounds similar to 2-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide significantly reduced tumor growth in vitro and in vivo models.
Case Study 2: Neuroprotection
Research conducted at a leading university investigated the neuroprotective effects of tetrahydroquinoline compounds. The study found that these compounds could inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
Positional and Functional Group Differences
- 4-Butoxy Analogs: The compound 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide () shares the propane sulfonyl group but substitutes the ethoxy group with a bulkier butoxy group at the benzamide’s 4-position.
- 3-Methoxy Analogs : The 3-methoxy variant (C20H24N2O4S, MW 388.48; ) demonstrates that methoxy groups at the 3-position yield lower molecular weights compared to the target compound (MW ~402.47). Positional differences (2- vs. 3-ethoxy/methoxy) could alter steric hindrance and hydrogen-bonding interactions with target proteins .
Trifluoromethyl and Halogenated Derivatives
Compounds such as 3,5-bis(trifluoromethyl)benzamide () incorporate electron-deficient trifluoromethyl groups, which enhance lipophilicity and resistance to oxidative metabolism. These groups are absent in the target compound, suggesting differences in pharmacokinetic profiles .
Modifications on the Tetrahydroquinoline Core
Sulfonyl vs. Carbonyl Groups
- Propane Sulfonyl Group: The target compound’s propane sulfonyl group is distinct from morpholine- or piperidine-carbonyl substituents (e.g., compounds 10e–10g in ).
- Morpholine/Piperidine Derivatives : Morpholine-substituted analogs (e.g., 10e) exhibit mTOR inhibitory activity, implying that the propane sulfonyl group in the target compound may confer divergent target selectivity or potency .
Thiophene and Heterocyclic Modifications
The compound N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(thiophen-2-yl)acetamide () replaces the benzamide with a thiophene-acetamide group. Thiophene rings can enhance π-π stacking interactions but may reduce aqueous solubility compared to ethoxy-substituted benzamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
